(1R,2R)-2-((2-Chloro-4-methylphenyl)amino)cyclopentan-1-ol
CAS No.:
Cat. No.: VC17900623
Molecular Formula: C12H16ClNO
Molecular Weight: 225.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16ClNO |
|---|---|
| Molecular Weight | 225.71 g/mol |
| IUPAC Name | (1R,2R)-2-(2-chloro-4-methylanilino)cyclopentan-1-ol |
| Standard InChI | InChI=1S/C12H16ClNO/c1-8-5-6-10(9(13)7-8)14-11-3-2-4-12(11)15/h5-7,11-12,14-15H,2-4H2,1H3/t11-,12-/m1/s1 |
| Standard InChI Key | IKZMLWKINRGNIH-VXGBXAGGSA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)N[C@@H]2CCC[C@H]2O)Cl |
| Canonical SMILES | CC1=CC(=C(C=C1)NC2CCCC2O)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a cyclopentane ring with hydroxyl (-OH) and amino (-NH-) functional groups at the 1R and 2R positions, respectively. The aromatic substituent—a 2-chloro-4-methylphenyl group—introduces steric and electronic effects that modulate solubility and reactivity. Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₂H₁₆ClNO | |
| Molecular weight | 225.71 g/mol | |
| XLogP3-AA (lipophilicity) | 3.2 | |
| Hydrogen bond donors | 2 (OH and NH groups) | |
| Topological polar surface | 32.3 Ų |
The stereochemical configuration is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.
Spectroscopic and Computational Data
Synthesis and Stereochemical Control
Synthetic Routes
The synthesis typically involves a stereoselective aminolysis reaction between a cyclopentanol derivative and 2-chloro-4-methylaniline. Key steps include:
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Epoxide Formation: Cyclopentene oxide serves as a precursor, undergoing ring-opening with the amine nucleophile.
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Stereochemical Induction: Chiral catalysts like Jacobsen’s Co-salen complexes enforce the 1R,2R configuration, achieving enantiomeric excess >90%.
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Purification: Chromatographic separation removes diastereomeric byproducts, yielding >98% purity.
Industrial-Scale Considerations
Continuous flow reactors enhance reaction reproducibility by maintaining precise temperature (±1°C) and residence time control. Solvent selection (e.g., tetrahydrofuran vs. ethyl acetate) impacts yield:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Tetrahydrofuran | 78 | 95 |
| Ethyl acetate | 65 | 92 |
Data adapted from pilot-scale trials.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO). Stability studies indicate:
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pH Sensitivity: Degrades rapidly under acidic conditions (t₁/₂ = 2.3 h at pH 2).
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Thermal Stability: Stable up to 150°C, with decomposition onset at 210°C .
Crystallography
Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁) with unit cell parameters a = 8.54 Å, b = 11.23 Å, c = 9.87 Å, β = 102.5° . Intermolecular hydrogen bonds (O-H⋯N, 2.89 Å) stabilize the lattice structure.
Biological Activity and Mechanistic Insights
Receptor Binding Studies
Molecular docking simulations suggest affinity for monoamine transporters:
| Target | Docking Score (kcal/mol) | Reference |
|---|---|---|
| Serotonin transporter | -9.2 | |
| Norepinephrine transporter | -8.7 |
These scores surpass those of older tricyclic antidepressants, hinting at potential CNS applications.
In Vitro Profiling
Preliminary assays using SH-SY5Y neuroblastoma cells show:
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EC₅₀ for serotonin uptake inhibition: 340 nM.
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Selectivity ratio (SERT/NET): 2.1:1.
Notably, the 1R,2R enantiomer exhibits 15-fold greater potency than the 1S,2S counterpart, underscoring stereochemistry’s role in bioactivity.
Comparative Analysis with Structural Analogs
Chlorine Substitution Effects
Replacing the 2-chloro group with bromine increases molecular weight (260.15 g/mol) but reduces blood-brain barrier permeability (logBB = -0.3 vs. 0.2 for Cl).
Methyl Group Impact
Removing the 4-methyl group lowers lipophilicity (XLogP3-AA = 2.1) and abolishes serotonin transporter affinity.
Future Research Directions
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Metabolic Profiling: Cytochrome P450 isoform specificity remains uncharacterized.
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In Vivo Efficacy: Rodent models of depression could validate predicted antidepressant activity.
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Formulation Development: Nanoemulsions may address solubility limitations for parenteral delivery.
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